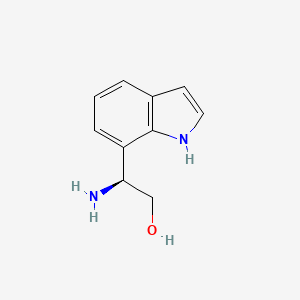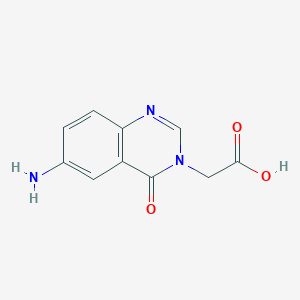
(S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol is a chiral compound featuring an indole ring, which is a common structural motif in many biologically active molecules. The presence of both an amino group and a hydroxyl group makes this compound versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with indole, a nitrogen-containing heterocycle.
Functionalization: The indole ring is functionalized at the 7-position through electrophilic substitution reactions.
Chiral Introduction:
Amino and Hydroxyl Group Addition: The amino and hydroxyl groups are introduced through nucleophilic substitution reactions, often using reagents like ammonia or amines and alcohols.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions.
Catalysis: Employing heterogeneous catalysts to enhance reaction efficiency and selectivity.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming an amine.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acyl chlorides, anhydrides, and other electrophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of amides, esters, or other substituted products.
Scientific Research Applications
(S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating signaling pathways, such as those involved in cell proliferation or apoptosis.
Effects: Inducing changes in cellular processes, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
®-2-amino-2-(1H-indol-7-yl)ethan-1-ol: The enantiomer of the compound, with different biological activity.
Tryptophan: An amino acid with a similar indole structure but different functional groups.
Serotonin: A neurotransmitter derived from tryptophan, with an indole ring and similar functional groups.
Uniqueness
(S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(2S)-2-amino-2-(1H-indol-7-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c11-9(6-13)8-3-1-2-7-4-5-12-10(7)8/h1-5,9,12-13H,6,11H2/t9-/m1/s1 |
InChI Key |
AZZBQUVUJYTUDH-SECBINFHSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)[C@@H](CO)N)NC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)C(CO)N)NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B13611697.png)
![7,7-dimethyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B13611703.png)



![2-[5-(2-Methylcyclopropyl)furan-2-YL]ethan-1-amine](/img/structure/B13611722.png)




![Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate](/img/structure/B13611755.png)



